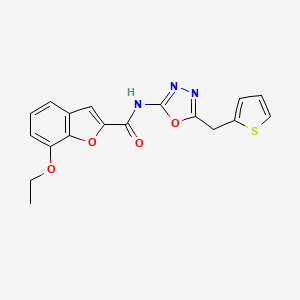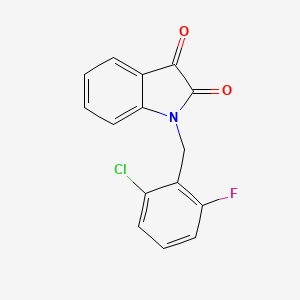
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indole-2,3-dione (CFID) is a synthetic molecule with a variety of applications in the scientific community. It is an aromatic heterocyclic compound, which is a type of organic compound with a ring structure containing at least one element other than carbon. CFID has been used in a range of medicinal, pharmaceutical, and industrial applications due to its unique properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione involves the condensation of 2-chloro-6-fluorobenzaldehyde with indole-2,3-dione followed by reduction and cyclization.
Starting Materials
2-chloro-6-fluorobenzaldehyde, indole-2,3-dione, sodium borohydride, acetic acid, ethanol, sodium hydroxide, wate
Reaction
Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and indole-2,3-dione in acetic acid and ethanol mixture., Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction with water and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent., Step 5: Dissolve the crude product in ethanol and add sodium hydroxide., Step 6: Heat the reaction mixture to reflux for several hours., Step 7: Cool the reaction mixture and acidify with hydrochloric acid., Step 8: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 9: Evaporate the solvent to obtain the final product, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of indole-based compounds and to develop new drugs. It has also been used as a model compound for studying the effects of chlorination on the properties of aromatic heterocyclic compounds. Additionally, it has been used to study the effects of fluorination on the properties of aromatic heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is not well understood. However, it is believed that the compound binds to the active sites of enzymes and other proteins in the body, which then leads to changes in the activity of those proteins. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to interact with various receptors in the body, which may explain its effects on various biochemical and physiological processes.
Biochemical And Physiological Effects
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, which may explain its potential use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
The use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from readily available starting materials. Additionally, it is a stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione in laboratory experiments. For example, it is a relatively polar compound, which can make it difficult to use in certain types of experiments. Additionally, it is not soluble in some common solvents, such as water.
Future Directions
There are a variety of potential future directions for 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione. One potential direction is to explore its use as a novel therapeutic agent for the treatment of various diseases. Additionally, it could be used as a tool to study the structure-activity relationships of indole-based compounds and to develop new drugs. Additionally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione could be used to study the effects of chlorination and fluorination on the properties of aromatic heterocyclic compounds. Finally, 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione could be used to study the biochemical and physiological effects of the compound, which could lead to a better understanding of its mechanism of action.
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
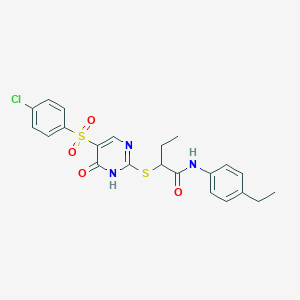
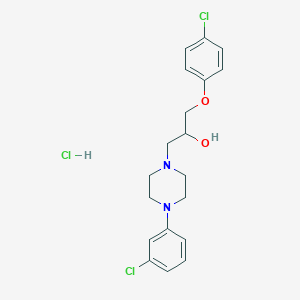
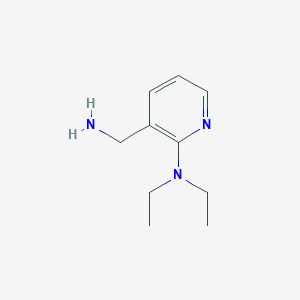
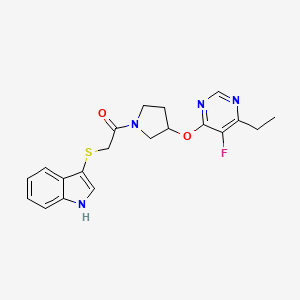
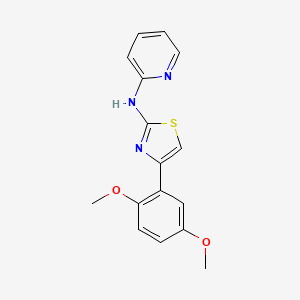
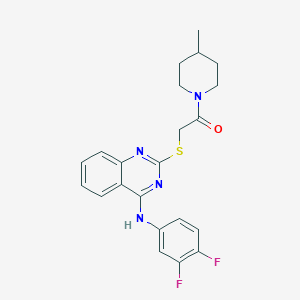
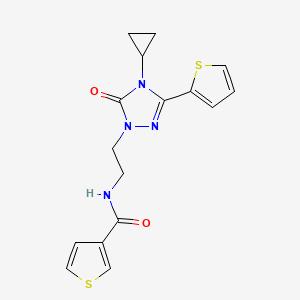
![4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2787694.png)
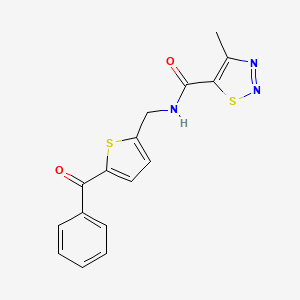
![4'-Bromo[1,1'-biphenyl]-4-acetamide](/img/structure/B2787699.png)
